molecular formula C14H19N3O B1678796 Ramifenazone CAS No. 3615-24-5

Ramifenazone

Cat. No. B1678796
CAS RN: 3615-24-5
M. Wt: 245.32 g/mol
InChI Key: XOZLRRYPUKAKMU-UHFFFAOYSA-N
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Description

Ramifenazone is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory activity . In preclinical studies, Ramifenazone shows potent inhibition of prostaglandin production, carrageenan edema, and yeast fever .


Synthesis Analysis

Pyrazole derivatives, such as Ramifenazone, are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The synthesis of the pyrazolines and pyrazole derivatives was accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .


Molecular Structure Analysis

The molecular formula of Ramifenazone is C14H19N3O . It contains total 38 bond(s); 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 N hydrazine(s) .


Chemical Reactions Analysis

Pyrazole-containing compounds, like Ramifenazone, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The top reaction types seen in that survey were the following: (a) amide formation (16% of all reactions), (b) heterocycle formation (7.4%), © N-arylation (6.3%), (d) CO2H deprotection (5.4%), (e) N-alkylation (5.3%), (f) reductive amination (5.3%), and (g) N-Boc deprotection (4.9%) .


Physical And Chemical Properties Analysis

Ramifenazone has a molecular weight of 245.3202 . The physical properties of Ramifenazone such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

1. Multiresidue Detection in Bovine Products

Ramifenazone, among other nonsteroidal anti-inflammatory drugs (NSAIDs), was included in a study by Pamel and Daeseleire (2015) that developed a liquid chromatographic/tandem mass spectrometric method. This method enabled the simultaneous detection, identification, and quantitation of NSAIDs, including Ramifenazone, in bovine meat and milk. The study's significance lies in its contribution to reducing human exposure to veterinary drug residues through the consumption of contaminated bovine-derived products (Pamel & Daeseleire, 2015).

2. Pyrazoline Derivatives in Drug Discovery

Ramifenazone, as a 2-pyrazoline scaffold, has been highlighted in the medicinal chemistry of pyrazoline-based compounds. Nehra et al. (2020) reviewed the advancements in this field, noting Ramifenazone as a pharmacologically important drug molecule. The study emphasizes the potential of 2-pyrazoline in generating new molecules with improved potency and lesser toxicity for various diseases (Nehra et al., 2020).

Safety And Hazards

The safety data sheet for Ramifenazone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZLRRYPUKAKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13576-96-0 (unspecified hydrochloride), 18342-39-7 (mono-hydrochloride), 18342-39-7 (hydrochloride salt/solvate)
Record name Ramifenazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045906
Record name Ramifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramifenazone

CAS RN

3615-24-5
Record name Ramifenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramifenazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIFENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKH2KOV2RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
G Dowling, E Malone - Journal of pharmaceutical and biomedical analysis, 2011 - Elsevier
A sensitive and selective method for the simultaneous determination of non-steroidal anti-inflammatory drugs in bovine plasma was developed. Confirmatory analysis was carried out by …
Number of citations: 24 www.sciencedirect.com
K Haider, M Shafeeque, S Yahya, MS Yar - European Journal of Medicinal …, 2022 - Elsevier
Cancer is one of the leading causes of death globally, around 10 million deaths are reported every year due to cancer. Some clinically approved anticancer drugs play a riveting role in …
Number of citations: 23 www.sciencedirect.com
E Van Pamel, E Daeseleire - Analytical and Bioanalytical Chemistry, 2015 - Springer
This study concerns a validated liquid chromatographic/tandem mass spectrometric (LC-MS/MS) multiresidue method for the simultaneous detection, identification, and quantitation of …
Number of citations: 34 link.springer.com
S Uhlig, P Gowik, W Radeck - Analytica chimica acta, 2003 - Elsevier
… Furthermore the method comprises the substances ramifenazone and antipyrine, which are not authorised for food-producing animals, as well as a further metabolite of metamizol, 4-…
Number of citations: 28 www.sciencedirect.com
C Eleuteri, S Olla, C Veroni, R Umeton, R Mechelli… - Scientific reports, 2017 - nature.com
There is no treatment for the myelin loss in multiple sclerosis, ultimately resulting in the axonal degeneration that leads to the progressive phase of the disease. We established a multi-…
Number of citations: 35 www.nature.com
B Nehra, S Rulhania, S Jaswal, B Kumar… - European Journal of …, 2020 - Elsevier
… 2-Pyrazoline scaffold has been proven as a ubiquitous motif which is present in a number of pharmacologically important drug molecules such as antipyrine, ramifenazone, ibipinabant, …
Number of citations: 76 www.sciencedirect.com
E TATAR - 2012 - openaccess.marmara.edu.tr
In the knowledge that non-steroidal antiinflammatory drugs (NSAIDs) which are not included in the WADA's (World Anti-Doping Agency) list enacting doping substances and methods, …
Number of citations: 0 openaccess.marmara.edu.tr
D Priya, P Gopinath, LS Dhivya, A Vijaybabu… - …, 2022 - Wiley Online Library
Pyrazole moiety is considered as the most important therapeutic agent for the treatment of inflammation and inflammation associated cancers. Celecoxib, Ramifenazone, Rimonabant …
AT Taher, MTM Sarg, NRES Ali, NH Elnagdi - Bioorganic chemistry, 2019 - Elsevier
… It has been reviewed that pyrazoline derivatives as Ramifenazone D showed potent non steroidal anti-inflammatory activity [38]. In addition,literature survey revealed that combination …
Number of citations: 70 www.sciencedirect.com
J Larsen, NI Dolvik, J Teige - Acta veterinaria scandinavica, 1996 - Springer
… of ramifenazone and phenylbutazoneb intravenously, at a dose rate of approximately 11 mg ramifenazone and 6 mg phenylbutazone per kg per day on one or two occasions. …
Number of citations: 14 link.springer.com

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